4E1RCat -

4E1RCat

Catalog Number: EVT-466885
CAS Number:
Molecular Formula: C28H18N2O6
Molecular Weight: 478.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

4E1RCat was identified through high-throughput screening aimed at discovering inhibitors of the eIF4E:eIF4G interaction. It was characterized in studies that explored its potential to reverse chemoresistance in cancer cells by inhibiting protein synthesis. The compound is classified as an eIF4E/eIF4G interaction inhibitor and is categorized under small molecule inhibitors used in translational research and cancer therapy .

Synthesis Analysis

The synthesis of 4E1RCat involves several steps that are critical for obtaining the desired compound with high purity and yield. The detailed synthetic pathway typically includes:

  1. Formation of the Pyrrole Ring: The initial step involves the construction of a pyrrole derivative, which serves as the core structure.
  2. Formation of the Furan Side Chain: Subsequently, a furan moiety is introduced through condensation reactions involving appropriate aldehydes and ketones.
  3. Coupling Reactions: The final steps involve coupling the pyrrole and furan components with a benzoic acid derivative to form the complete structure of 4E1RCat.
Molecular Structure Analysis

The molecular structure of 4E1RCat can be described with the empirical formula C28H18N2O6C_{28}H_{18}N_{2}O_{6}. The compound features several key functional groups:

  • Pyrrole Ring: This five-membered ring contributes to the compound's ability to interact with biological targets.
  • Furan Moiety: The presence of a furan ring enhances lipophilicity, aiding cellular permeability.
  • Benzoic Acid Group: This group plays a crucial role in binding interactions with eIF4E.

X-ray crystallography or NMR spectroscopy can be employed to elucidate the three-dimensional conformation of 4E1RCat, revealing insights into its binding interactions with target proteins .

Chemical Reactions Analysis

In terms of chemical reactivity, 4E1RCat primarily functions as an inhibitor rather than undergoing significant chemical transformations itself. It acts by:

  • Disrupting Protein Interactions: By binding to eIF4E, it prevents its association with eIF4G and other translation initiation factors, effectively blocking cap-dependent translation.
  • Inhibiting Protein Synthesis: Studies have shown that 4E1RCat significantly reduces protein synthesis rates in various cell lines, including cancer cells .

The compound's effectiveness is quantified using assays such as TR-FRET (Time Resolved Förster Resonance Energy Transfer), which measure the inhibition of protein interactions .

Mechanism of Action

The mechanism of action for 4E1RCat involves:

  1. Binding to eIF4E: The compound binds to specific pockets on eIF4E, preventing its interaction with eIF4G and 4E-BP1.
  2. Blocking Translation Initiation: By inhibiting these interactions, 4E1RCat effectively blocks the formation of the eIF4F complex necessary for cap-dependent translation initiation.
  3. Impact on Cell Viability: In combination with other agents like salubrinal, it has demonstrated synergistic effects in reducing cell viability in melanoma models by impairing protein synthesis pathways .
Physical and Chemical Properties Analysis

The physical properties of 4E1RCat include:

  • Appearance: Dark brown solid
  • Purity: ≥97% by HPLC
  • Solubility: Typically soluble in organic solvents but may require optimization for aqueous solutions.

Chemical properties include stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions. Its lipophilicity aids in cellular uptake, making it effective in biological applications .

Applications

The scientific applications of 4E1RCat are primarily focused on:

  • Cancer Research: It serves as a tool compound for studying the mechanisms of translation regulation in cancer cells.
  • Therapeutic Development: Its ability to inhibit protein synthesis makes it a candidate for combination therapies in oncology, especially against tumors exhibiting high levels of eIF4E activity.
  • Chemical Biology: Used in assays to probe translation initiation mechanisms and identify further inhibitors targeting similar pathways .
Introduction to eIF4F Complex Dysregulation in Oncogenesis

Role of Eukaryotic Initiation Factor 4F (eIF4F) in Cap-Dependent Translation and Cancer Progression

The eIF4F complex serves as the central node for cap-dependent translation initiation in eukaryotic cells. Comprising three core subunits—eIF4E (cap-binding protein), eIF4A (RNA helicase), and eIF4G (scaffolding protein)—this complex orchestrates ribosome recruitment to mRNA templates. eIF4E recognizes the 5ʹ-terminal m7GpppN cap structure, while eIF4G bridges eIF4E with eIF4A, facilitating helicase-mediated unwinding of mRNA secondary structures [1] [9]. Crucially, eIF4F exhibits mRNA discriminatory activity: Transcripts with highly structured 5ʹUTRs (e.g., those encoding oncoproteins like cyclin D1, c-MYC, VEGF, and survivin) display heightened dependence on eIF4F activity for efficient translation. In contrast, "strong" mRNAs with minimal 5ʹUTR complexity (e.g., housekeeping genes) are less affected [1] [4].

In cancer, eIF4F subunits are frequently overexpressed or dysregulated. eIF4E is elevated in malignancies including lymphomas, breast, prostate, and head-and-neck cancers [5] [6]. Similarly, eIF4G overexpression occurs in lung squamous cell carcinomas and nasopharyngeal carcinomas, often linked to amplification of its chromosomal locus 3q26-27 [9]. This dysregulation shifts the cellular translatome towards pro-tumorigenic proteins, driving hallmark cancer phenotypes: uncontrolled proliferation via cyclins, evasion of apoptosis via BCL-2 family members, angiogenesis via VEGF, and metastasis via matrix metalloproteinases [1] [4].

  • Table 1: Key Oncogenic mRNAs Dependent on eIF4F Activity
    mRNAEncoded ProteinFunction in Cancer5ʹUTR Features
    Cyclin D1Cyclin-dependent kinase regulatorG1/S cell cycle progressionLong, GC-rich
    c-MYCTranscription factorCell growth, metabolismHighly structured
    VEGFVascular endothelial growth factorAngiogenesisComplex secondary structure
    SurvivinInhibitor of apoptosisAnti-apoptosisIRES-dependent
    ODCOrnithine decarboxylasePolyamine synthesisLong, structured

eIF4E as a Critical Node in Oncogenic Signaling Pathways (PI3K/Akt/mTOR, MAPK)

eIF4E functions as a molecular nexus integrating inputs from major oncogenic signaling cascades. The PI3K/Akt/mTOR pathway converges on eIF4E availability via the 4E-BP proteins. Under basal conditions, hypophosphorylated 4E-BP1 tightly binds eIF4E, sequestering it from eIF4G. mTORC1 activation—triggered by growth factors, nutrients, or oncogenic signals—phosphorylates 4E-BP1 at multiple sites (including Ser65), causing its dissociation from eIF4E. Liberated eIF4E assembles into the eIF4F complex, enhancing cap-dependent translation [1] [4] [6]. Concomitantly, the MAPK/ERK pathway regulates eIF4E activity via phosphorylation. MNK kinases (MNK1/2), activated by ERK, phosphorylate eIF4E at Ser209. While the mechanistic impact of Ser209 phosphorylation remains debated, it correlates with increased oncogenic transformation and tumor progression [3] [4].

Pathological hyperactivation of these pathways in cancer—through PTEN loss, PI3K mutations, or RAS/RAF aberrations—results in chronic eIF4F assembly. This is clinically significant: Phospho-4E-BP1 (p4E-BP1) and total eIF4E co-expression in clear cell renal cell carcinoma (ccRCC) correlates with aggressive disease and early relapse. Patients expressing both biomarkers showed significantly worse disease-free survival (2.9 vs. 5.7 years) compared to those expressing one or neither [6].

Rationale for Targeting eIF4E:eIF4G/eIF4E:4E-BP1 Interactions in Chemoresistance

The eIF4E:eIF4G interface presents a compelling therapeutic target. Structural studies reveal that eIF4G and 4E-BPs share a canonical eIF4E-binding motif (YXXXXLΦ; Φ = hydrophobic residue) that docks into a conserved hydrophobic pocket on eIF4E's dorsal surface [4] [8]. This interaction is mutually exclusive: eIF4G binding promotes eIF4F assembly and translation initiation, while 4E-BP1 binding suppresses it. Critically, chemoresistance in cancers often stems from eIF4E overexpression or 4E-BP1 hyperphosphorylation, which tilts this balance towards constitutive eIF4F activity. For instance, ectopic eIF4E expression confers resistance to DNA-damaging agents by enhancing translation of anti-apoptotic proteins (e.g., MCL-1, BCL-2) [2] [6].

Disrupting the eIF4E:eIF4G interaction offers a strategy to reverse this resistance. Preclinical evidence supports this:

  • Peptides mimicking the 4E-BP1 eIF4E-binding motif displace eIF4G from eIF4E, suppressing transformation.
  • Antisense oligonucleotides against eIF4E induce apoptosis in vitro.
  • Crucially, small-molecule inhibitors of eIF4E:eIF4G binding can sensitize tumor cells to cytotoxic therapies by restoring translational control over pro-survival mRNAs [1] [2] [10].

Discovery and Validation of 4E1RCat via Ultra-High-Throughput Screening

4E1RCat emerged from a rigorous ultra-high-throughput screening (uHTS) campaign targeting the eIF4E:eIF4G interaction. A library of 217,341 compounds was screened using a time-resolved Förster resonance energy transfer (TR-FRET) assay. This assay reconstituted the interaction between His-tagged eIF4E and a glutathione S-transferase (GST)-tagged fragment of eIF4GI (residues 517–606) [2]. Primary hits (798 compounds) were triaged through dose-response analysis, yielding 120 compounds with IC50 < 20 μM. These underwent functional validation in a bicistronic dual-luciferase assay:

  • Cap-dependent translation: Firefly luciferase with a capped 5ʹUTR.
  • IRES-dependent translation: Renilla luciferase controlled by the HCV IRES (eIF4F-independent).

Counterscreens eliminated luciferase inhibitors/quenchers. Only compounds inhibiting cap-dependent but not IRES-mediated translation advanced. Secondary validation via [35S]-methionine incorporation confirmed translational inhibition, identifying 4E1RCat (PubChem ID: 16195554) as a lead [2].

  • Table 2: Biochemical and Functional Profile of 4E1RCat
    PropertyValue/OutcomeAssay System
    eIF4E:eIF4G1 Inhibition (IC50)~4 μMTR-FRET (GST-eIF4GI517-606 / His-eIF4E)
    eIF4E:4E-BP1 InteractionStabilizedCo-immunoprecipitation
    Cap-Dependent Translation InhibitionYesBicistronic luciferase reporter
    IRES-Mediated TranslationUnaffectedHCV IRES-Renilla luciferase
    Ribosome RecruitmentInhibited80S complex formation on capped mRNA
    Disruption of Preformed eIF4F ComplexesYesm7GTP pulldown + Western blot

Mechanistically, 4E1RCat binds eIF4E at an elongated surface encompassing four shallow pockets adjacent to the canonical eIF4G/4E-BP binding site. Molecular modeling predicted steric clashes with both eIF4G and 4E-BP1 docking, explaining its dual action: inhibiting eIF4G binding while promoting 4E-BP1 retention [2]. Functional validation confirmed this:

  • 4E1RCat reduced 80S ribosome assembly on capped mRNAs but not on IRES templates.
  • It disrupted preformed eIF4F complexes isolated from cell extracts, reducing eIF4G (but not eIF4E or eIF4A) in m7GTP pull-downs.
  • In a genetically engineered lymphoma model, 4E1RCat reversed chemoresistance by sensitizing tumor cells to DNA-damaging agents, validating its potential as an anti-neoplastic agent targeting translation initiation [2].

Properties

Product Name

4E1RCat

IUPAC Name

4-[(3E)-3-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-2-oxo-5-phenylpyrrol-1-yl]benzoic acid

Molecular Formula

C28H18N2O6

Molecular Weight

478.5 g/mol

InChI

InChI=1S/C28H18N2O6/c31-27-21(16-24-14-15-26(36-24)19-6-12-23(13-7-19)30(34)35)17-25(18-4-2-1-3-5-18)29(27)22-10-8-20(9-11-22)28(32)33/h1-17H,(H,32,33)/b21-16+

InChI Key

BBQRBOIMSKMFFO-LTGZKZEYSA-N

SMILES

C1=CC=C(C=C1)C2=CC(=CC3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)N2C5=CC=C(C=C5)C(=O)O

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)N2C5=CC=C(C=C5)C(=O)O

Isomeric SMILES

C1=CC=C(C=C1)C2=C/C(=C\C3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])/C(=O)N2C5=CC=C(C=C5)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.